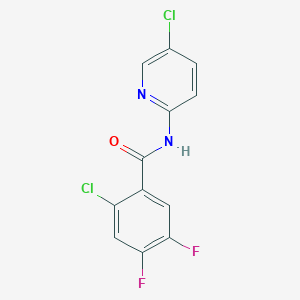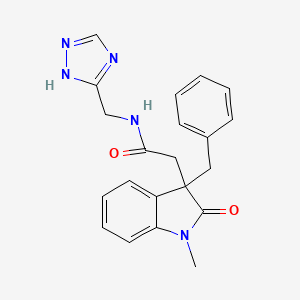![molecular formula C17H26N2O5S B5354942 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B5354942.png)
1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide, also known as EPPMP, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide exerts its effects through the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, this compound can prevent the breakdown of specific proteins that play a critical role in various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurological disorders.
実験室実験の利点と制限
One of the advantages of 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide is its high purity level, which makes it suitable for use in various lab experiments. It also exhibits potent anti-tumor and anti-inflammatory effects, making it a promising therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide. One potential area of research is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders. Additionally, the development of this compound derivatives with improved solubility and efficacy could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising candidate for further study. The development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other diseases could lead to the discovery of new therapeutic agents.
合成法
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-(2-methoxyethyl)piperidine-3-carboxamide in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity level.
科学的研究の応用
1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
特性
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-3-24-15-6-8-16(9-7-15)25(21,22)19-11-4-5-14(13-19)17(20)18-10-12-23-2/h6-9,14H,3-5,10-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAPYUHXMARBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5354864.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5354875.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5354877.png)
![1-acetyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5354881.png)
![6-bromo-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5354884.png)
![4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]phenyl nicotinate](/img/structure/B5354895.png)
![1-benzyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5354905.png)
![N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B5354913.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5354923.png)
![2-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5354933.png)


![N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B5354955.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5354957.png)
